molecular formula C22H23N5O2 B10986832 N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-hydroxyquinazolin-2-yl)butanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-hydroxyquinazolin-2-yl)butanamide

Cat. No.: B10986832
M. Wt: 389.4 g/mol
InChI Key: YCCUYKLCFBDWLU-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound featuring both benzimidazole and quinazoline moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents include acids, bases, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their broad range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.

    Quinazoline Derivatives: Often explored for their anticancer and antimicrobial properties.

Uniqueness

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combined benzimidazole and quinazoline structures, which may confer a synergistic effect, enhancing its biological activity and therapeutic potential compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

InChI

InChI=1S/C22H23N5O2/c28-21(23-14-6-12-19-25-17-9-3-4-10-18(17)26-19)13-5-11-20-24-16-8-2-1-7-15(16)22(29)27-20/h1-4,7-10H,5-6,11-14H2,(H,23,28)(H,25,26)(H,24,27,29)

InChI Key

YCCUYKLCFBDWLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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